

Bromoxynil synthesis and production process

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Compound of Interest

Compound Name: **Bromoxynil**

Cat. No.: **B128292**

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An in-depth technical guide on the synthesis and production of **Bromoxynil** (3,5-dibromo-4-hydroxybenzonitrile), a widely used nitrile herbicide, is detailed below for researchers, scientists, and drug development professionals. This guide covers the synthesis of its precursor, the core production process, and the formation of its derivatives.

Overview of Bromoxynil Synthesis

The commercial production of **Bromoxynil** primarily involves the bromination of 4-hydroxybenzonitrile.^{[1][2]} This process is an electrophilic aromatic substitution.^[1] Various methods exist, utilizing different brominating agents and reaction conditions to achieve high yields and purity. Additionally, for enhanced herbicidal efficacy, **Bromoxynil** is often converted to its ester derivatives, such as **Bromoxynil** octanoate.

Synthesis of the Precursor: 4-Hydroxybenzonitrile

A crucial starting material for **Bromoxynil** synthesis is 4-hydroxybenzonitrile. One documented production method involves the synthesis from p-hydroxybenzoic acid.

Experimental Protocol for 4-Hydroxybenzonitrile Synthesis

A production technology for synthesizing 4-hydroxybenzonitrile involves the following steps:

- A 250ml three-necked flask is equipped with a stirrer, a thermometer, and a reflux condenser.

- 13.8g of p-hydroxybenzoic acid, 9g of urea, 19.4g of sulfamic acid, and 50ml of p-cresol are added to the flask and stirring is initiated.
- The mixture is heated, slowly raising the temperature to 150°C and held for 40 minutes.
- The temperature is then increased to 190°C, and an additional 3g of urea is added. The reaction is maintained at this temperature for another 60 minutes.
- After the reaction is complete, the mixture is filtered. The filter residue is washed with a hot melt agent, and the filtrates are combined.
- 4-hydroxybenzonitrile is obtained from the filtrate by distillation.[\[3\]](#)

Core Synthesis of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)

The primary method for producing **Bromoxynil** is the direct bromination of 4-hydroxybenzonitrile. Several variations of this process have been developed to improve yield, purity, and environmental safety.

Method 1: Bromination using Elemental Bromine

Traditional methods have employed elemental bromine as the brominating agent. For instance, one process describes the preparation of 3,5-dibromo-4-hydroxybenzonitrile using liquid bromine with chlorobenzene as a solvent under reflux conditions at approximately 134°C.[\[4\]](#) However, the use of hazardous elemental bromine has led to the development of alternative methods.[\[4\]](#)

Method 2: Eco-Friendly Bromination

An environmentally friendly approach utilizes a combination of bromide and bromate salts in an aqueous acidic medium. This method avoids the use of elemental bromine and harsh solvents.
[\[4\]](#)

Experimental Protocol:

- 1.0 g of 4-hydroxybenzonitrile is dissolved in 40 ml of water in a 100 ml two-necked round-bottomed flask.
- A solid brominating reagent containing 1.16 g of sodium bromide and 0.85 g of sodium bromate is added, and the mixture is stirred for 30 minutes.
- 1.70 ml of 36% hydrochloric acid is slowly added over 2 hours at 28°C with continuous stirring.
- The reaction mixture is stirred for an additional 2 to 2.5 hours.
- The resulting product, 3,5-dibromo-4-hydroxybenzonitrile, is then collected. This process reports a high yield of 91-99% and purity of over 99% without the need for further purification.[\[4\]](#)[\[5\]](#)

Method 3: Bromination using Sodium Hypobromite

Another method for the synthesis of **Bromoxynil** involves the reaction of 4-hydroxybenzonitrile with sodium hypobromite as the brominating agent.[\[6\]](#)

Synthesis of Bromoxynil Derivatives: Bromoxynil Octanoate

To improve plant uptake and formulation stability, **Bromoxynil** is often converted into its ester derivatives.[\[7\]](#) **Bromoxynil** octanoate is a common example. The synthesis is a two-step process involving the initial synthesis of **Bromoxynil** followed by an acylation reaction.[\[8\]](#)

Industrial Synthesis of Bromoxynil Octanoate

The industrial synthesis starts with **Bromoxynil**, which is reacted with octanoic acid or its more reactive derivative, octanoyl chloride.[\[7\]](#) The reaction is conducted in the presence of a base, such as pyridine or triethylamine. This esterification process replaces the hydroxyl group of **Bromoxynil** with an octanoate group.[\[7\]](#) The reaction is performed under controlled temperature and in a suitable solvent to maximize the yield.[\[7\]](#)

Another described process for preparing **Bromoxynil** octanoate uses octanoyl chloride, 4-cyanophenol, 50% hydrogen peroxide, and bromine as the starting materials in a sequence of

esterification and bromination reactions.[8]

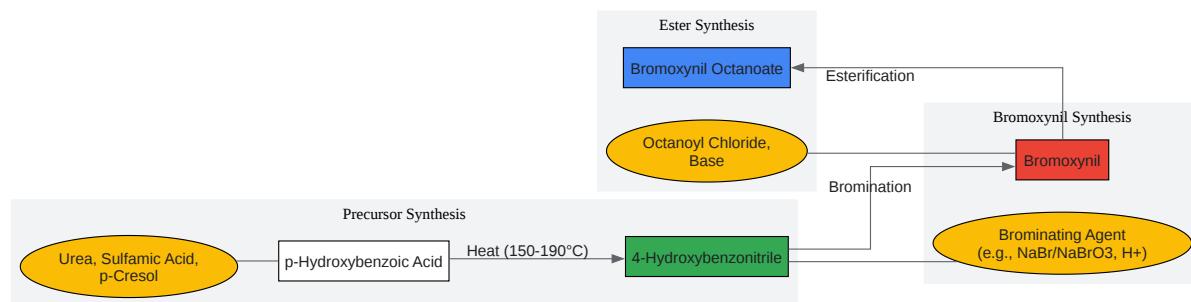
Quantitative Data Summary

Parameter	Value	Source
<hr/>		
4-Hydroxybenzonitrile		
Synthesis		
p-hydroxybenzoic acid	13.8 g	[3]
Urea (initial)	9 g	[3]
Sulfamic acid	19.4 g	[3]
p-cresol	50 ml	[3]
Initial Reaction Temperature	150°C	[3]
Initial Reaction Time	40 min	[3]
Urea (second addition)	3 g	[3]
Final Reaction Temperature	190°C	[3]
Final Reaction Time	60 min	[3]
<hr/>		
Eco-Friendly Bromoxynil		
Synthesis		
4-hydroxybenzonitrile	1.0 g	[5]
Water	40 ml	[5]
Sodium bromide	1.16 g	[5]
Sodium bromate	0.85 g	[5]
36% Hydrochloric acid	1.70 ml	[5]
Reaction Temperature	28°C	[5]
Reaction Time	4-4.5 h	[5]
Yield	91-99%	[4]
Purity	>99%	[4]
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Bromoxynil Properties		
Melting Point	194-195°C	[2]

Molar Mass	276.915 g/mol	[2]
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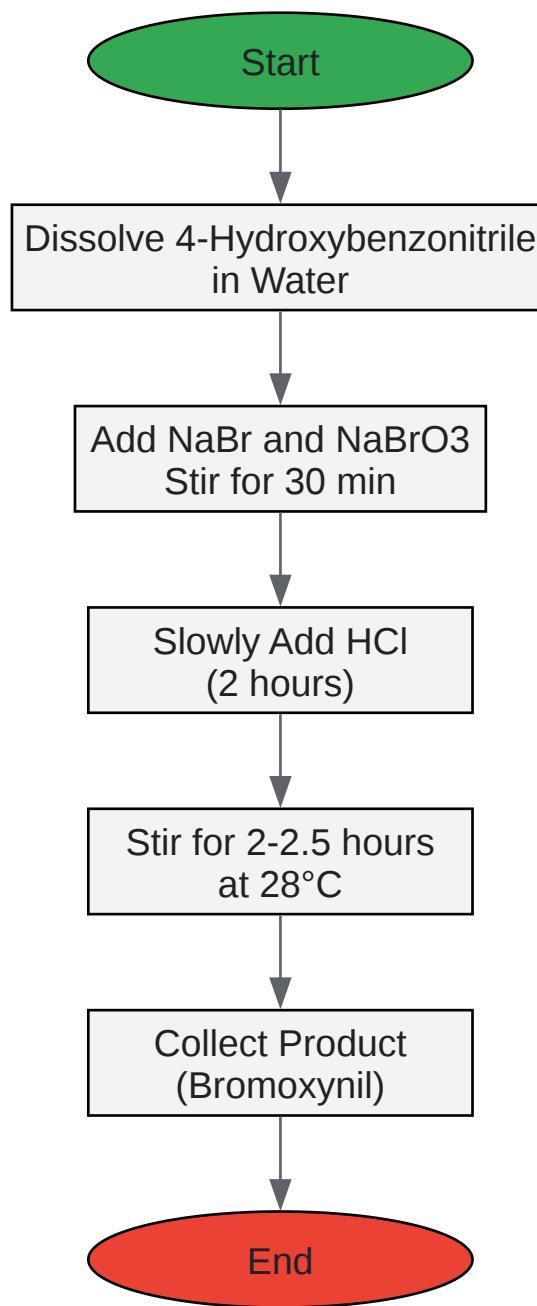
Appearance	Colorless or white solid	[2]
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Synthesis Pathway Diagrams



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Caption: Overall synthesis pathway of **Bromoxynil** and its octanoate ester.



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